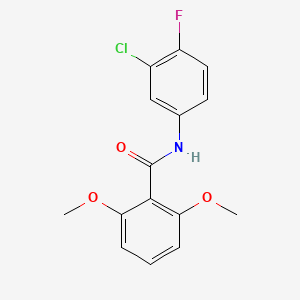

N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

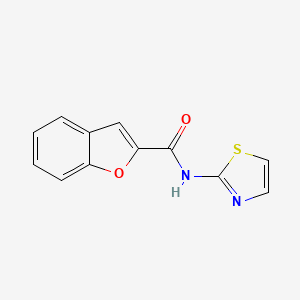

N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C15H13ClFNO3 and its molecular weight is 309.72 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 309.0567991 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

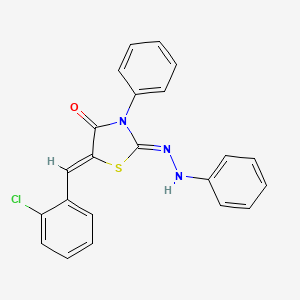

Synthesis of Novel Compounds : Research on similar compounds involves the development of new synthetic routes and the exploration of their chemical properties. For instance, a practical and scalable synthetic route to YM758 monophosphate, a novel If channel inhibitor, was developed, emphasizing the importance of efficient synthesis methods in medicinal chemistry (S. Yoshida et al., 2014). This highlights the role of such compounds in facilitating the synthesis of pharmacologically relevant molecules.

Molecular Structure Analysis : The molecular structure of similar compounds has been analyzed to understand the influence of intermolecular interactions on their properties. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, providing insights into how crystal packing and dimerization affect molecular geometry (Sedat Karabulut et al., 2014). This type of research is crucial for designing compounds with desired physical and chemical characteristics.

Pharmacology and Biomedical Applications

Cellular Proliferation in Tumors : Compounds with similar structures have been evaluated for their ability to image tumor proliferation, such as the study on 18F-ISO-1 for PET imaging in patients with malignant neoplasms (F. Dehdashti et al., 2013). This demonstrates the potential of fluoro-benzamide derivatives in diagnostic imaging and cancer research.

Drug Metabolism and Excretion : Understanding the metabolism and excretion of pharmaceuticals is crucial for drug development. Studies like the identification of human metabolites of YM758, an If channel inhibitor, and the investigation of transporter-mediated renal and hepatic excretion offer valuable information for optimizing drug efficacy and safety (K. Umehara et al., 2009).

Material Science and Environmental Applications

Corrosion Inhibition : Research into similar compounds includes the study of their effectiveness as corrosion inhibitors, which is essential for protecting metals in industrial applications. For example, the inhibition action of methoxy-substituted phenylthienyl benzamidines on the corrosion of carbon steel in hydrochloric acid medium was investigated, demonstrating the potential of benzamide derivatives in corrosion protection (A. Fouda et al., 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For example, gefitinib, a compound with a similar structure, is known to inhibit the tyrosine kinase associated with the epidermal growth factor receptor (EGFR), which is often overexpressed in certain human carcinoma cells .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO3/c1-20-12-4-3-5-13(21-2)14(12)15(19)18-9-6-7-11(17)10(16)8-9/h3-8H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTCZUAXELFZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)

![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5518790.png)

![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5518837.png)

![3-ethyl-6-{[4-(6-methylpyridin-2-yl)piperazin-1-yl]carbonyl}-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5518848.png)

![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B5518856.png)

![3-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5518864.png)

![4-{[4-(methylthio)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518867.png)